2-Chlorobenzyl isocyanate
Description
Contextualization of Isocyanates in Organic Chemistry and Materials Science
The field of isocyanate chemistry dates back to 1848, when Charles Adolphe Wurtz first synthesized these compounds. tandfonline.com This discovery laid the groundwork for a vast area of organic chemistry. However, the industrial significance of isocyanates was not fully realized until the 1930s with the pioneering work of Otto Bayer and his team, which led to the invention of polyurethanes. tandfonline.com The fundamental reaction involves the addition of an alcohol to an isocyanate, forming a urethane (B1682113) linkage. The use of diisocyanates and polyols allows for the formation of polyurethane polymers, materials that have become ubiquitous in modern life, finding applications as foams, coatings, adhesives, and elastomers. tandfonline.comvandemark.com The primary industrial production method for isocyanates involves the reaction of amines with phosgene (B1210022), a process known as phosgenation. vandemark.com
The introduction of halogen atoms onto an isocyanate-containing molecule significantly modifies its chemical properties and reactivity. Halogens, particularly chlorine, are electron-withdrawing groups. When substituted on an aromatic ring, they can increase the electrophilicity of the isocyanate carbon atom, thereby accelerating its reaction with nucleophiles. rsc.org Studies on substituted phenyl isocyanates have shown that electron-withdrawing groups increase the rate of reaction with alcohols. rsc.org
The position of the halogen substituent is also crucial. In the case of 2,4-toluene diisocyanate (TDI), the isocyanate group at the para position is significantly more reactive than the one at the ortho position, a difference attributed to the steric hindrance from the adjacent methyl group. nih.gov This differential reactivity is a key feature exploited in synthetic strategies. Halogenated isocyanates are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the halogen can influence the molecule's biological activity and metabolic stability. tandfonline.comontosight.ai
Research Significance of 2-Chlorobenzyl Isocyanate
This compound emerges as a compound of interest due to the specific combination of a reactive isocyanate group, a benzyl (B1604629) spacer, and a strategically placed chlorine atom. This structure provides a unique platform for chemical synthesis.
The reactivity of this compound is dominated by the highly electrophilic isocyanate (-N=C=O) group. This group readily undergoes nucleophilic addition reactions with a wide range of compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form carbamates, ureas, and amines (after decarboxylation), respectively.
The presence of the chlorine atom on the benzene (B151609) ring at the ortho position influences the reactivity of the isocyanate group through electronic effects. Its electron-withdrawing nature enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity makes this compound a versatile reagent in organic synthesis, particularly in the construction of heterocyclic systems. Research has demonstrated its use in cyclocondensation reactions with various binucleophiles to create complex molecular scaffolds. scispace.compleiades.onlineiaea.orgosi.lv For instance, it reacts with 3-alkoxycarbonylmethylidenepiperazin-2-ones to yield substituted hexahydropyrazino[1,2-c]pyrimidine derivatives. scispace.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 55204-93-8 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Boiling Point | 238 °C |
| Density | 1.149 g/mL at 25 °C |
| Refractive Index | n20/D 1.547 |
This data is compiled from aggregated sources. tandfonline.comgoogle.com
Table 2: Examples of Research Findings on the Synthetic Utility of this compound
| Reactant(s) | Product Type | Research Focus |
|---|---|---|
| 3-Alkoxycarbonylmethylidenepiperazin-2-ones | Substituted hexahydropyrazino[1,2-c]pyrimidines | Synthesis of novel heterocyclic systems through cyclocondensation. scispace.com |
| Dialkyl anilinofumarates | Dialkyl 2-oxo-3,6-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates | Cyclocondensation to form tetrahydropyrimidine (B8763341) derivatives. pleiades.online |
| 5-Substituted (1,3-thiazolidin-2-ylidene)ketones | 8-Acyl-2,3,6,7-tetrahydro-5H- ontosight.aisigmaaldrich.comthiazolo[3,2-c]pyrimidin-5-ones | Regioselective synthesis of fused thiazolo[3,2-c]pyrimidine systems. osi.lv |
The specific structural features of this compound make it a valuable intermediate in specialized industrial and research applications.
Agrochemical Synthesis: One of the most significant applications of this compound is as a key precursor in the manufacture of fentrazamide, a tetrazolinone-class herbicide. researchgate.netresearchgate.net The synthesis involves the reaction of this compound with other chemical entities to construct the final herbicidal molecule, which is effective against common weeds in rice cultivation. researchgate.net
Proteomics Research: Isocyanates are utilized as chemical labeling reagents in the field of quantitative proteomics, which involves the large-scale study of proteins. mdpi.com In a common "bottom-up" proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by mass spectrometry. thermofisher.com To compare protein levels between different samples, peptides can be chemically tagged with isotopic labels. Phenyl isocyanate, a related compound, has been successfully used for this purpose. nih.gov It reacts quantitatively with the N-terminal amine of peptides, and by using its normal (d0) and deuterated (d5) forms, peptides from two different samples can be distinguished and quantified in a single mass spectrometry analysis. nih.gov this compound is also noted as a useful isocyanate for proteomics research, operating on the same principle of reacting with peptide amino groups to facilitate quantification. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(isocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRWLEYNCGRJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369865 | |
| Record name | 2-Chlorobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-93-8 | |
| Record name | 2-Chlorobenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(isocyanatomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chlorobenzyl Isocyanate and Analogues
Phosgene-Based Synthesis Routes
The most established industrial method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govsabtechmachine.com This approach has been adapted for laboratory-scale synthesis using phosgene surrogates like triphosgene (B27547).
The synthesis of 2-Chlorobenzyl isocyanate via this route begins with the corresponding primary amine, 2-chlorobenzyl amine. The amine reacts with phosgene or, more commonly in a laboratory setting, a solid, safer-to-handle equivalent such as triphosgene (bis(trichloromethyl) carbonate). chemicalforums.com Triphosgene serves as a source of phosgene in situ, with one mole of triphosgene providing three moles of phosgene.
The general reaction involves dissolving the amine in an inert solvent and treating it with the phosgenating agent in the presence of a base to neutralize the hydrogen chloride (HCl) by-product. chemicalforums.comrsc.org
Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent : Anhydrous inert solvents are required to prevent the hydrolysis of the isocyanate product and the phosgenating agent. Dichloromethane (B109758) (DCM) is a commonly used solvent for these reactions. chemicalforums.comrsc.orgchemicalbook.com Other inert solvents like toluene (B28343) or chlorobenzene (B131634) can also be employed, particularly in industrial settings. sabtechmachine.com
Temperature : The reaction is typically biphasic, involving an initial low-temperature "cold phosgenation" step followed by a higher temperature "hot phosgenation." sabtechmachine.com In laboratory procedures using triphosgene, the addition is often carried out at low temperatures (e.g., 0°C to -35°C) to control the exothermic reaction between the amine and the generated phosgene. chemicalforums.comrsc.org The reaction mixture is then allowed to warm to room temperature to ensure completion. chemicalforums.com
Stoichiometry : A precise stoichiometric balance is critical. Theoretically, one equivalent of amine reacts with one equivalent of phosgene. When using triphosgene, approximately 0.33 equivalents are used for each equivalent of the primary amine. chemicalforums.com An organic base, such as triethylamine (B128534) (TEA), is typically added to scavenge the two equivalents of HCl produced. chemicalforums.comchemicalbook.com An excess of the base is often used to drive the reaction to completion.
Table 1: Typical Reaction Parameters for Triphosgene-Based Isocyanate Synthesis
| Parameter | Component/Value | Purpose | Reference(s) |
|---|---|---|---|
| Amine | 2-Chlorobenzyl amine (1 eq.) | Starting material | chemicalforums.com |
| Phosgenating Agent | Triphosgene (~0.33 eq.) | Source of in situ phosgene | chemicalforums.com |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert reaction medium | rsc.orgchemicalbook.com |
| Base | Triethylamine (TEA) (~2.5 eq.) | HCl scavenger | chemicalforums.com |
| Initial Temperature | 0°C to -35°C | Controls initial exothermic reaction | chemicalforums.comrsc.org |
| Final Temperature | Room Temperature | Ensures reaction completion | chemicalforums.com |
An alternative procedure utilizes a biphasic system of an organic solvent like dichloromethane and an aqueous base such as saturated sodium bicarbonate. This method allows for the neutralization of HCl while minimizing the use of organic bases. The reaction is typically conducted at low temperatures (e.g., in an ice bath) for a short duration. orgsyn.org
Several by-products can form during phosgenation. The primary by-product is hydrogen chloride, which, if not neutralized, can form a hydrochloride salt with the starting amine (R-NH₂·HCl). sabtechmachine.com This salt can then react further, but under different conditions than the free amine.
Another significant side reaction is the formation of a symmetrically substituted urea (B33335) (R-NHCONH-R). This occurs if the newly formed isocyanate product (R-NCO) reacts with an unreacted molecule of the starting amine (R-NH₂). sabtechmachine.com To minimize this, phosgene is typically used in excess, and the amine is added slowly to a solution of the phosgenating agent. chemicalforums.com
Purification strategies are designed to remove these by-products and any excess reagents.
Filtration : If an organic base like triethylamine is used, the resulting triethylamine hydrochloride salt precipitates and can be removed by filtration. chemicalbook.com
Aqueous Workup : The reaction mixture can be washed with water to remove water-soluble salts and other impurities. orgsyn.org
Solvent Evaporation : The solvent is removed under reduced pressure using a rotary evaporator. rsc.orgchemicalbook.comorgsyn.org
Distillation/Sublimation : The crude isocyanate product is often purified by vacuum distillation or sublimation to separate it from non-volatile impurities. rsc.orgorgsyn.org
The extreme toxicity of phosgene gas has led to the widespread use of safer, solid phosgene surrogates.
Triphosgene : As discussed, triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that is a preferred reagent for laboratory-scale synthesis due to its ease of handling compared to gaseous phosgene. chemicalforums.com
Diphosgene : Diphosgene (trichloromethyl chloroformate) is a liquid that also serves as a safer alternative to phosgene. chemicalforums.com It is more reactive than triphosgene and can be used in similar procedures. reddit.com
Reaction of 2-Chlorobenzyl Amine with Phosgene/Triphosgene
Non-Phosgene Approaches to Isocyanate Synthesis
To avoid the hazards associated with phosgene and its derivatives, several non-phosgene synthetic routes have been developed. google.com One of the most prominent is the Curtius rearrangement.
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This method is a versatile way to convert a carboxylic acid into an isocyanate, thereby providing a non-phosgene pathway to this compound from 2-chlorophenylacetic acid. nih.gov
Formation of the Acyl Azide : The starting material, 2-chlorophenylacetic acid, is first converted into an activated form, typically an acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, to form the 2-chlorophenylacetyl azide intermediate. illinoisstate.edu
Rearrangement to Isocyanate : The acyl azide is then heated in an inert solvent. It undergoes rearrangement, losing nitrogen gas (N₂) to form the target this compound. The reaction is believed to proceed through a concerted mechanism where the R-group migrates as nitrogen gas is expelled. wikipedia.org
Modern variations of this reaction often use reagents like diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion of the carboxylic acid directly to the acyl azide, which then rearranges in situ upon heating. ucd.ie
Table 2: Synthetic Steps for Curtius Rearrangement
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 1a | 2-Chlorophenylacetic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2-Chlorophenylacetyl chloride | Activation of carboxylic acid | illinoisstate.edu |
| 1b | 2-Chlorophenylacetyl chloride | Sodium Azide (NaN₃) | 2-Chlorophenylacetyl azide | Formation of acyl azide | illinoisstate.edu |
| 2 | 2-Chlorophenylacetyl azide | Heat (Δ) | this compound + N₂ | Rearrangement to isocyanate | wikipedia.orgorganic-chemistry.org |
The Curtius rearrangement is known for its mild conditions and tolerance of a wide variety of functional groups, making it a valuable alternative to phosgene-based methods. nih.gov
Reactions of Organic Halides with Metal Cyanates
The synthesis of isocyanates through the reaction of organic halides with metal cyanates represents a significant pathway that avoids the use of phosgene. This nucleophilic substitution reaction involves the displacement of a halide ion from an organic halide by the cyanate (B1221674) ion (NCO⁻). For aralkyl halides like 2-chlorobenzyl chloride, the reaction with a metal cyanate, such as sodium or potassium cyanate, leads to the formation of the corresponding isocyanate.
The general reaction can be depicted as: R-X + M-NCO → R-NCO + M-X Where R is the organic group (e.g., 2-chlorobenzyl), X is a halogen (Cl, Br, I), and M is an alkali or alkaline earth metal.
This method is particularly suitable for organic halides where the halogen is reactive, such as aralkyl halides. The reaction is typically conducted by heating the organic halide with the metal cyanate in an appropriate solvent. libretexts.org The success of this synthesis route is often dependent on factors such as the reactivity of the organic halide, the choice of metal cyanate, the solvent, and the presence of catalysts.
To improve the yield and reaction rate of isocyanate synthesis from less reactive organic halides, various catalytic systems have been developed. A significant advancement in this area is the use of quaternary ammonium (B1175870) halides as catalysts. google.com These catalysts, represented by the formula (R)₄NX, where R is a hydrocarbon radical and X is a halogen, have been shown to substantially increase the yield of isocyanates, in some cases doubling it compared to uncatalyzed reactions. google.com Tetraethylammonium iodide is a particularly effective catalyst mentioned for this process. google.com
Another class of catalysts involves transition metal complexes. For instance, nickel complexes in a zero oxidation state, stabilized by organic ligands like phosphines, have been shown to effectively catalyze the reaction between organic halides and metal cyanates. google.com U.S. Patent 4,130,577 also describes the use of metals such as V, Mn, Co, Zn, Pd, and Sn, or their salts, as catalysts for the preparation of benzyl (B1604629) isocyanates from benzyl halides and alkali metal cyanates. google.com
| Catalyst Type | Specific Example(s) | Key Advantages | Reference |
|---|---|---|---|
| Quaternary Ammonium Halides | Tetraethylammonium iodide, Tetraethylammonium bromide | Substantially increases yield, particularly for less reactive halides. | google.com |
| Zero-Valent Nickel Complexes | Ni(dppe)₂ (dppe = 1,2-bis(diphenylphosphino)ethane) | Effective for synthesizing isocyanates and their derivatives. | google.com |
| Other Transition Metals/Salts | V, Mn, Co, Zn, Pd, Sn and their salts | Catalyzes the formation of benzyl isocyanates. | google.com |
The choice of solvent is critical in the reaction of organic halides with metal cyanates. Polar aprotic solvents are often preferred as they can dissolve the metal cyanate salt and facilitate the nucleophilic substitution reaction. nih.gov Solvents such as dimethylformamide (DMF) have been successfully employed in these reactions. google.com The solvent's ability to solvate the metal cation can enhance the nucleophilicity of the cyanate anion.
| Factor | Preferred Condition | Reason | Reference |
|---|---|---|---|
| Solvent Type | Polar aprotic (e.g., DMF) | Enhances solubility of metal cyanate and facilitates nucleophilic attack. | google.comnih.gov |
| Water Content | Anhydrous/Dry | Prevents hydrolysis of the isocyanate product and formation of urea byproducts. | ncert.nic.in |
Green Chemistry Approaches in Isocyanate Synthesis
The traditional industrial synthesis of isocyanates relies on the use of highly toxic phosgene, which presents significant safety and environmental hazards. researchgate.netnih.gov Consequently, developing "green" or non-phosgene routes is a major goal in chemical research. researchgate.net
Several phosgene-free alternatives are being explored:
Thermal Decomposition of Carbamates : This is considered one of the most effective non-phosgene methods. researchgate.netnih.gov The process involves two steps: first, the synthesis of a carbamate (B1207046) from amines, alcohols, and a carbonyl source (like dimethyl carbonate or urea), followed by the thermal cracking of the carbamate to yield the isocyanate and alcohol. The alcohol can often be recycled. universiteitleiden.nl
Reductive Carbonylation of Nitro Compounds : This method synthesizes isocyanates by reacting nitroaromatic compounds with carbon monoxide in the presence of a catalyst. universiteitleiden.nlresearchgate.net This approach is environmentally benign as it avoids the use of phosgene. researchgate.net
Urea-based Synthesis : This route uses urea, alcohol, and amines to produce carbamates, which are then decomposed to isocyanates. nih.gov The byproducts are ammonia (B1221849) and alcohol, which can be recycled back into the synthesis of the raw materials, creating a "zero emission" process. nih.gov
CO₂ Fixation : Research is ongoing into using carbon dioxide (CO₂) as a renewable C1 source for chemical synthesis, including isocyanate-free pathways to polyurethanes, which are the main application of isocyanates. rsc.org
Synthesis of Related Chlorinated Isocyanates for Comparative Studies
2-Chlorophenyl Isocyanate
2-Chlorophenyl isocyanate is a related aromatic isocyanate. Unlike aralkyl isocyanates, aryl isocyanates are commonly synthesized via the phosgenation of the corresponding aniline (B41778). vandemark.com The synthesis of 2-chlorophenyl isocyanate typically involves the reaction of 2-chloroaniline (B154045) with phosgene or a phosgene equivalent in an inert solvent. google.com
Another method involves the reaction of 2-formylaminobenzoic acid lower alkyl esters with reagents like sulphuryl chloride in thionyl chloride. google.com This process first forms an ortho-isocyanide dichloride benzoic acid ester intermediate, which then undergoes conversion to the 2-chlorocarbonyl-phenylisocyanate at elevated temperatures. google.com
3-Chlorophenyl Isocyanate
Similar to its ortho-isomer, 3-chlorophenyl isocyanate is generally prepared from 3-chloroaniline. The traditional and most direct method is the reaction with phosgene. google.com
An alternative synthetic route involves a transisocyanation reaction. For example, heating 3-chlorophenyl isocyanate with an N-substituted benzalimine can result in the formation of a different isocyanate and (3-chlorophenyl)-benzalimine. google.com While this demonstrates the reactivity of 3-chlorophenyl isocyanate, the primary synthesis remains the phosgenation of 3-chloroaniline.
4-Chlorophenyl Isocyanate
4-Chlorophenyl isocyanate is a significant intermediate in the production of various agrochemicals and pharmaceuticals. Its synthesis is well-established and can be achieved through several methods, most notably through the phosgenation of 4-chloroaniline (B138754) or by utilizing triphosgene as a phosgene equivalent.
One common industrial method involves the reaction of p-chloroaniline with phosgene in an inert solvent like toluene. The process typically begins by dissolving p-chloroaniline in toluene, followed by the introduction of phosgene at a low temperature. The reaction mixture is then heated to approximately 105°C and refluxed to drive the reaction to completion. After the reaction, excess phosgene is removed by purging with an inert gas, such as nitrogen, and the product is obtained upon cooling. environmentclearance.nic.in
A laboratory-scale synthesis often employs triphosgene as a safer alternative to gaseous phosgene. In one such procedure, 4-chloroaniline is reacted with triphosgene in ethyl acetate. The reaction is conducted in a three-necked flask cooled in an ice bath to maintain a temperature of 0 to 5°C. The 4-chloroaniline is added slowly to the triphosgene solution over a period of time. orgsyn.org
Another variation of the triphosgene method involves using dichloromethane (DCM) as the solvent. In this approach, a solution of 4-chloroaniline in DCM is added dropwise to a stirred solution of triphosgene in DCM. After the initial addition, the mixture is cooled to -35°C, and triethylamine is added dropwise. The reaction is then allowed to warm to room temperature and stirred for a couple of hours. The 4-chlorophenyl isocyanate can be isolated by distillation after the removal of the solvent, with reported yields around 50%. orgsyn.org
Table 1: Synthetic Methodologies for 4-Chlorophenyl Isocyanate
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 4-Chloroaniline | Phosgene | Toluene | Low temp, then ~105°C | Not Specified | Not Specified |
| 4-Chloroaniline | Triphosgene | Ethyl Acetate | 0-5°C | 3 hours | Not Specified |
| 4-Chloroaniline | Triphosgene | Dichloromethane (DCM) | -35°C to RT | ~2.5 hours | 50% |
2-Chloroethyl Isocyanate
2-Chloroethyl isocyanate is a valuable reagent, particularly in the synthesis of pharmaceutical compounds, including nitrosoureas which are utilized as anticancer agents. nih.gov The synthesis of 2-chloroethyl isocyanate typically starts from 2-chloroethylamine (B1212225) or its hydrochloride salt. The conversion to the isocyanate is achieved through reaction with phosgene or a phosgene substitute.
A general and widely applicable method for the preparation of isocyanates from amine hydrochlorides involves the use of triphosgene in a biphasic system. This approach is particularly advantageous as it avoids the need for the free amine, which can sometimes be unstable or difficult to handle. A procedure analogous to the synthesis of amino acid ester isocyanates can be applied for the preparation of 2-chloroethyl isocyanate. orgsyn.org
In this method, 2-chloroethylamine hydrochloride is suspended in a mixture of methylene (B1212753) chloride and a saturated aqueous solution of sodium bicarbonate. The biphasic mixture is cooled in an ice bath, and triphosgene is added in a single portion while stirring vigorously. The sodium bicarbonate acts as a base to neutralize the hydrogen chloride that is liberated from the amine hydrochloride and also the HCl generated during the reaction of the amine with the phosgene equivalent. The reaction is typically rapid, often completing within 15 minutes. After the reaction, the organic layer is separated, and the aqueous layer is extracted with additional methylene chloride. The combined organic extracts are then dried and concentrated under reduced pressure to yield the crude 2-chloroethyl isocyanate, which can be further purified by distillation. orgsyn.org
This method is advantageous due to its mild reaction conditions and the use of a safer phosgene surrogate. The general principle of phosgenation of amines, whether in a two-step "cold" and "hot" phosgenation process or a more direct method, is a cornerstone of isocyanate production. sabtechmachine.com For aliphatic amines, the formation of the amine hydrochloride salt prior to phosgenation is a common strategy to minimize side reactions, such as the formation of ureas. sabtechmachine.com
Table 2: Synthetic Methodology for 2-Chloroethyl Isocyanate
| Starting Material | Reagent | Solvent System | Base | Temperature | Reaction Time |
|---|---|---|---|---|---|
| 2-Chloroethylamine Hydrochloride | Triphosgene | Methylene Chloride / Water | Sodium Bicarbonate | 0°C (Ice Bath) | ~15 minutes |
Chemical Reactivity and Reaction Mechanisms of 2 Chlorobenzyl Isocyanate
Nucleophilic Addition Reactions
Nucleophilic addition is the characteristic reaction of isocyanates. The electron density in the -N=C=O group is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.
2-Chlorobenzyl isocyanate reacts exothermically with primary and secondary amines to form substituted ureas. This reaction is typically rapid and proceeds to completion, forming a stable C-N bond. The general reaction involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon of the isocyanate group. Similarly, reactions with thiols or thiourea (B124793) can lead to the formation of thiocarbamates and thioureas, respectively organic-chemistry.orgorganic-chemistry.orgnih.gov. The synthesis of unsymmetrical ureas and thioureas is often achieved through the straightforward addition of an amine to an isocyanate organic-chemistry.orgorganic-chemistry.org.
The reaction with a primary amine proceeds as follows:
Step 1: The nucleophilic amine attacks the carbonyl carbon of the isocyanate.
Step 2: A zwitterionic intermediate is formed.
Step 3: A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, yielding the final substituted urea (B33335) product.
When this compound reacts with thiourea, it can lead to the formation of N-(2-chlorobenzyl)thiourea.
The reaction between isocyanates and amines is generally characterized by second-order kinetics, being first order with respect to both the isocyanate and the amine concentration aub.edu.lbumn.edu. The rate of reaction is significantly influenced by the structure of the amine and the isocyanate. Aromatic amines, for instance, are generally less reactive than aliphatic amines due to the reduced nucleophilicity of the nitrogen atom aub.edu.lb.
Table 1: Representative Kinetic Data for Phenyl Isocyanate Reactions Note: This data is for Phenyl Isocyanate and serves to illustrate the typical kinetics of aryl isocyanate reactions.
| Reactant (Amine) | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |
| n-Butylamine | Dioxane | 2.1 x 10¹ |
| Aniline (B41778) | Toluene (B28343) | 6.8 x 10⁻³ |
| Diethylamine | Dioxane | 8.3 |
This table is illustrative and compiled from general knowledge of isocyanate chemistry.
In reactions involving complex molecules with multiple nucleophilic sites, the concept of selectivity becomes crucial.
Regioselectivity refers to the preference for reaction at one functional group over another masterorganicchemistry.com. If this compound is reacted with a molecule containing both a primary and a secondary amine, the reaction will preferentially occur at the more nucleophilic and less sterically hindered primary amine. For example, in a reaction with a diamine where one amino group is aliphatic and the other is aromatic, the more basic aliphatic amine will react preferentially.
Stereoselectivity involves the preferential formation of one stereoisomer over another masterorganicchemistry.comkhanacademy.org. If this compound reacts with a chiral amine, the reaction can lead to the formation of diastereomeric ureas. The degree of stereoselectivity would depend on the steric hindrance around the chiral center and the reaction conditions. The mechanism does not typically involve the creation of a new stereocenter at the urea linkage itself, but the presence of existing stereocenters in the amine reactant will result in a product mixture of diastereomers.
The reaction of this compound with alcohols yields carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers nih.govresearchgate.net. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This reaction is generally slower than the reaction with amines and often requires heat or catalysis to proceed at a practical rate rsc.org.
Experimental studies on aryl isocyanates show that the activation energies for reactions with alcohols are typically in the range of 17–54 kJ/mol, depending on the solvent and reactants nih.govresearchgate.net.
To accelerate the formation of urethanes, various catalysts are employed. These catalysts can be broadly classified into two main categories: tertiary amines and organometallic compounds rsc.orgresearchgate.net.
Tertiary Amines: Catalysts like triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO) function by forming a complex with the isocyanate or the alcohol, thereby activating them for the reaction. One proposed mechanism involves the nucleophilic attack of the amine on the isocyanate, forming a reactive intermediate which is then attacked by the alcohol.
Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), and iron compounds, like ferric acetylacetonate, are highly effective catalysts nasa.gov. The mechanism often involves the formation of a ternary complex between the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack and subsequent proton transfer. Lewis acid catalysis, where the metal center coordinates with the oxygen or nitrogen atoms of the reactants, is a common pathway.
Table 2: Common Catalysts for Urethane (B1682113) Formation
| Catalyst Type | Examples | General Mechanism |
| Tertiary Amines | Triethylamine, DABCO | Nucleophilic catalysis, complex formation |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis acid catalysis, reactant coordination |
| Organoiron Compounds | Ferric Acetylacetonate | Lewis acid catalysis, complex formation |
| Guanidines | 1,2,3-Trisubstituted Guanidines | Base catalysis |
This table is compiled based on information from sources rsc.orgnasa.govgoogle.com.
The solvent plays a critical role in the kinetics of the reaction between isocyanates and alcohols nih.govresearchgate.net. The reaction rate is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds.
Studies on phenyl isocyanate have shown that the reaction rate tends to increase with the hydrogen-bonding capacity of the solvent kuleuven.be. Solvents that can act as hydrogen-bond acceptors (e.g., ethers, ketones) can stabilize the transition state, accelerating the reaction. Aprotic polar solvents can also influence the rate by solvating the charged intermediates. In contrast, non-polar, aprotic solvents like benzene (B151609) or toluene result in slower reaction rates. The rate constant can be highly dependent on the solvent, highlighting the importance of the reaction medium in controlling the outcome nih.govresearchgate.net. Theoretical calculations have confirmed that the potential energy surface of the reaction is highly dependent on the applied solvent nih.gov.
Table 3: Effect of Solvent on the Reaction of Phenyl Isocyanate with 1-Propanol Note: This data is for a model reaction and illustrates general solvent effects.
| Solvent | Relative Rate Constant | Dielectric Constant (ε) |
| n-Hexane | 1 | 1.88 |
| Toluene | 3 | 2.38 |
| Tetrahydrofuran (THF) | 15 | 7.58 |
| Acetonitrile | 30 | 37.5 |
This table is illustrative and based on principles described in the cited literature nih.govkuleuven.be.
Reactions with Thiols: Formation of Thiocarbamates
The reaction between isocyanates and thiols results in the formation of thiocarbamates. This transformation is a type of nucleophilic addition where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the isocyanate group. nih.govresearchgate.net Thiols are generally more acidic than their alcohol counterparts, and their conjugate bases, thiolate anions, are potent nucleophiles. nih.govchemistrysteps.com Consequently, the reaction of thiols with isocyanates is often faster than the corresponding reaction with alcohols. nih.gov
The reaction mechanism typically involves the nucleophilic addition of the thiol to the isocyanate's carbon-nitrogen double bond. The process can be catalyzed by bases, which facilitate the deprotonation of the thiol to form the more nucleophilic thiolate ion. nih.gov The general scheme for this reaction is as follows:
R-N=C=O + R'-SH → R-NH-C(=O)-S-R'
Several catalysts can be employed to facilitate this reaction, with tertiary amines being common choices. researchgate.net The catalytic activity of different amines can vary, and the reaction rate is also influenced by the solvent, with more polar, ionizing solvents generally promoting the reaction. researchgate.net
| Reactant with Isocyanate | Product | Catalyst/Conditions | Key Findings |
|---|---|---|---|
| Thiols (R-SH) | Thiocarbamates | Base catalysts (e.g., tertiary amines) nih.govresearchgate.net | Thiols are more reactive than alcohols; basic catalysts increase the rate by forming highly nucleophilic thiolate anions. nih.gov |
| Phenyl isocyanate with various thiols | Thiolcarbanilates | Triethylamine researchgate.net | The reaction follows second-order kinetics and is first order with respect to the amine catalyst concentration. researchgate.net |
| Isocyanides, thiols, and water | Thiocarbamates | Visible-light photocatalyst (Rose Bengal) organic-chemistry.org | A mild and convenient method for thiocarbamate synthesis under visible light. organic-chemistry.org |
Reactions with Hydroxylamines and Hydrazines
Hydroxylamines and hydrazines are potent nitrogen-based nucleophiles that readily react with isocyanates. The presence of adjacent lone pairs of electrons (the alpha effect) enhances their nucleophilicity compared to simple amines.
The reaction with hydrazine (H₂N-NH₂) or its derivatives involves the nucleophilic attack of a nitrogen atom on the isocyanate carbon. With hydrazine itself, the initial adduct can react further if excess isocyanate is present, leading to the formation of carbamoyl hydrazides and potentially symmetrical disubstituted hydrazines (biureas). The reaction of benzoyl isothiocyanate with alkyl hydrazones has been shown to yield either open-chain thiosemicarbazones or cyclized 1,3,4,6-oxatriazepine-5-thione derivatives, depending on the structure of the hydrazone. rsc.org This indicates that the initial nucleophilic addition is followed by subsequent reaction pathways. Studies on the reaction of pyrano[2,3-d]isoxazolones with hydrazines show that the process involves the initial formation of hydrazones, which can then undergo further rearrangements. beilstein-journals.org
Similarly, hydroxylamine (H₂N-OH) is expected to react via its nitrogen atom to form N-hydroxyurea derivatives. The initial product of the addition reaction would be a 1-hydroxy-1-substituted urea.
Cycloaddition Reactions
The cumulative double bonds in the isocyanate group allow this compound to participate in various cycloaddition reactions, providing access to a range of heterocyclic compounds. These reactions are valuable in synthetic organic chemistry.
[2+2] Cycloadditions with Olefins: Formation of β-Lactams
The [2+2] cycloaddition of isocyanates with olefins (alkenes) is a significant method for the synthesis of β-lactams (2-azetidinones), which are core structures in many important antibiotics. nih.govmdpi.com Highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI), are often used for this purpose. nih.govresearchtrends.net The reaction with CSI yields N-chlorosulfonyl-β-lactams, which can subsequently be converted to the parent β-lactams by reductive removal of the N-chlorosulfonyl group. researchtrends.neteiu.edu The reaction mechanism can be either a concerted [π²s + π²a] cycloaddition or a stepwise process involving a zwitterionic or diradical intermediate. researchtrends.net
Theoretical and Computational Investigations of Cycloaddition Pathways
Theoretical and computational studies have provided deep insights into the mechanisms of [2+2] cycloaddition reactions involving isocyanates. The specific pathway is highly dependent on the reactants and reaction conditions.
Concerted vs. Stepwise Mechanisms : Ab initio calculations suggest that the [2+2] cycloaddition between simple isocyanates and alkenes can proceed through a concerted suprafacial mechanism. researchgate.net However, for more reactive systems, such as the reaction of chlorosulfonyl isocyanate (CSI) with alkenes, the mechanism is dictated by the electronic properties of the alkene. researchtrends.net Electron-deficient alkenes tend to react through a concerted pathway. researchtrends.net Conversely, electron-rich alkenes favor a stepwise mechanism initiated by a single electron transfer (SET), which leads to a 1,4-diradical intermediate. researchtrends.net
Solvent Effects : The polarity of the solvent can play a crucial role in determining the reaction pathway. researchgate.net Computational studies on the reaction of nitrones with isocyanates, a related cycloaddition, revealed that the mechanism is concerted in the gas phase and in apolar solvents, but switches to a stepwise mechanism in polar solvents. nih.govacs.orgacs.org A similar influence of the solvent is observed in other [2+2] cycloadditions, where the solvent can stabilize charged intermediates, favoring a stepwise route. researchgate.net
Intermediate Species : In stepwise pathways, various intermediates have been proposed and studied, including zwitterions, biradicals, and pseudoradicals. mdpi.com Bonding Evolution Theory (BET) analysis has been used to characterize these intermediates and the transition states connecting them, providing a detailed picture of the bond formation process. mdpi.com
| Reaction Type | Proposed Pathway | Influencing Factors | Computational Method |
|---|---|---|---|
| Isocyanate + Electron-Rich Olefin | Stepwise (via SET and 1,4-diradical) researchtrends.net | Electronic nature of olefin researchtrends.net | Kinetic studies, UV data researchtrends.net |
| Isocyanate + Electron-Deficient Olefin | Concerted researchtrends.net | Electronic nature of olefin researchtrends.net | Kinetic studies researchtrends.net |
| Formaldehyde + Isocyanic Acid | Concerted (gas phase), Stepwise (solution) researchgate.net | Solvent polarity researchgate.net | DFT(B3LYP) researchgate.net |
| Nitrone + Isocyanate | Concerted (apolar solvent), Stepwise (polar solvent) nih.govacs.org | Solvent polarity nih.govacs.org | DFT (M06-2X/cc-pVTZ) nih.govacs.org |
[2+3] and [2+4] Cycloadditions with Heterocumulenes and Dienes
Isocyanates can also participate in higher-order cycloaddition reactions.
[2+3] Cycloadditions : These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of the isocyanate (as the dipolarophile) with a 1,3-dipole. For instance, the reaction of isocyanates with nitrones can proceed via either the C=N or C=O bond of the isocyanate, leading to the formation of five-membered heterocyclic rings like 1,2,4-oxadiazolidin-5-ones. nih.govacs.org Computational studies show this reaction can be either concerted or stepwise, influenced by solvent polarity. nih.govacs.org Trifluoromethylated hydrazonoyl halides, precursors to nitrile imines (a 1,3-dipole), react with potassium isocyanate in [3+2] cycloadditions to form trifluoromethyl-containing heterocycles. beilstein-journals.org
[2+4] Cycloadditions : In these Diels-Alder type reactions, the isocyanate can act as a dienophile, reacting with a conjugated 1,3-diene. The C=N or C=O double bond of the isocyanate serves as the 2π component that reacts with the 4π system of the diene to form a six-membered heterocyclic ring. The feasibility and rate of the Diels-Alder reaction are highly dependent on the electronic characteristics of both the diene and the dienophile. libretexts.org Reactions are generally favored when the diene is electron-rich and the dienophile is electron-poor, or vice versa. libretexts.org
Polymerization Reactions
Isocyanates are important monomers for the synthesis of various polymers. This compound can undergo polymerization through its isocyanate functionality.
One major application of isocyanates in polymer chemistry is the formation of polyurethanes, which are typically synthesized by the step-growth polymerization of diisocyanates with polyols. While this compound is a monoisocyanate, its reactivity is illustrative of the reactions used in polyurethane chemistry.
Furthermore, isocyanates themselves can undergo chain-growth polymerization. The direct polymerization of isocyanate-functional monomers can be achieved using controlled radical polymerization (CRP) techniques. usm.edu To manage the high reactivity of the isocyanate group during polymerization, a common strategy is to use "blocked" isocyanates. usm.edu The isocyanate group is reacted with a blocking agent (e.g., phenol, caprolactam, or imidazole) to form a thermally labile adduct. usm.edu This protected monomer can be polymerized, and the reactive isocyanate functionality can be regenerated in the resulting polymer by thermal deprotection, allowing for subsequent post-polymerization modification. usm.edu For example, 2-isocyanatoethyl methacrylate has been reacted with imidazole to create a blocked monomer suitable for polymerization. usm.edu
Isocyanates can also be copolymerized with other monomers. The direct copolymerization of p-tosyl isocyanate with epoxides, initiated by onium salts in the presence of a trialkylborane, has been shown to produce polyurethanes. researchgate.net This demonstrates another pathway through which isocyanates can be incorporated into polymer backbones.
Formation of Polyureas and Polyurethanes
The fundamental reaction for the formation of polyurethanes is the addition of an alcohol to the isocyanate group, yielding a urethane linkage. Similarly, the reaction with an amine produces a urea linkage. When a di- or poly-isocyanate is reacted with a diol or polyol, a polyurethane polymer is formed. Analogously, reaction with a diamine or polyamine leads to the formation of a polyurea.
While specific studies detailing the polymerization of this compound into polyureas and polyurethanes are not extensively documented in readily available literature, the general reactivity of isocyanates provides a clear framework for these reactions. The reaction proceeds via nucleophilic attack of the hydroxyl (for polyurethanes) or amino (for polyureas) group on the electron-deficient carbon atom of the isocyanate.
Reaction Scheme for Polyurethane and Polyurea Formation:
Polyurethane: R-NCO + R'-OH → R-NH-CO-OR'
Polyurea: R-NCO + R'-NH₂ → R-NH-CO-NH-R'
The reaction rate is influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. Generally, amines are more nucleophilic than alcohols and react more rapidly with isocyanates. Common catalysts for urethane formation include tertiary amines and organometallic compounds, such as dibutyltin dilaurate.
Trimerization to Isocyanurates
Isocyanates can undergo a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This reaction is of significant industrial importance for the production of rigid foams and heat-resistant polymers.
High-Pressure Effects on Trimerization
High-pressure conditions have been shown to significantly promote the trimerization of various isocyanates. Research conducted by Taguchi, Shibuya, Yasumoto, and others demonstrated that the trimerization of phenyl isocyanate in the presence of triethylamine as a catalyst is substantially accelerated under high pressure, leading to an almost quantitative yield of triphenyl isocyanurate. wikipedia.org Their study revealed that applying pressure up to 800 MPa can facilitate the trimerization of a range of aryl and normal alkyl isocyanates, resulting in good yields.
The effect of pressure on the trimerization of this compound can be inferred from these general findings. The application of high pressure would be expected to increase the rate and yield of its trimerization to the corresponding isocyanurate. However, the study also noted that isocyanates with bulky alkyl groups, such as tert-butyl and cyclohexyl, did not undergo trimerization even at 800 MPa, indicating that steric hindrance can play a significant role. wikipedia.org Given that the 2-chlorobenzyl group is not exceptionally bulky, it is anticipated that its trimerization would be feasible under high-pressure conditions.
Table 1: Effect of Pressure on the Trimerization of Phenyl Isocyanate *
| Pressure (MPa) | Solvent | Catalyst | Yield (%) |
| Atmospheric | Benzene | Triethylamine | Low |
| 800 | Benzene | Triethylamine | Nearly Quantitative |
*Data extrapolated from the findings on phenyl isocyanate by Taguchi et al. wikipedia.org as a model for aryl isocyanate reactivity.
Catalytic Trimerization Pathways
A variety of catalysts can be employed to facilitate the trimerization of isocyanates at atmospheric pressure. These catalysts generally operate through a nucleophilic mechanism. The catalyst attacks the electrophilic carbon of the isocyanate group, initiating a chain of reactions that ultimately leads to the formation of the isocyanurate ring.
Common classes of catalysts for isocyanate trimerization include:
Tertiary Amines: Such as triethylamine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Metal Complexes: Organometallic compounds of tin, zinc, and other metals are effective catalysts.
Basic Salts: Salts of carboxylic acids can also promote the reaction.
For this compound, the selection of a suitable catalyst would enable its efficient conversion to the corresponding tris(2-chlorobenzyl) isocyanurate. The catalytic cycle typically involves the initial formation of an adduct between the catalyst and one molecule of the isocyanate, which then sequentially adds two more isocyanate molecules before cyclizing and releasing the catalyst.
Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety
The benzene ring of the 2-chlorobenzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution on the ring is directed by the existing substituents: the chlorine atom and the isocyanatomethyl (-CH₂NCO) group.
The directing effects of these substituents are as follows:
Chloro Group (-Cl): This is a deactivating but ortho, para-directing group. The electronegativity of chlorine withdraws electron density from the ring inductively, making it less reactive than benzene. However, the lone pairs on the chlorine atom can donate electron density through resonance, which preferentially stabilizes the intermediates formed during attack at the ortho and para positions.
Given that both substituents direct to the ortho and para positions relative to themselves, the outcome of an EAS reaction on this compound will be a mixture of isomers. The chlorine is at position 2. The isocyanatomethyl group is at position 1. The available positions for substitution are 3, 4, 5, and 6.
The chlorine directs to positions 4 and 6 (para and ortho).
The -CH₂NCO group directs to positions 3 and 5 (ortho and para).
Therefore, substitution is expected to occur at positions 3, 4, 5, and 6, with the relative amounts of each isomer being influenced by both electronic and steric factors. Steric hindrance from the relatively bulky -CH₂NCO group might disfavor substitution at the adjacent position 3.
Studies on the nitration of the closely related compound, benzyl chloride, have shown a high selectivity for the para-nitro product. For instance, nitration with nitric acid in the presence of Nb₂O₅ gave mononitro products with 77-80% para selectivity. dissertationtopic.net Another study using urea nitrate in sulfuric acid reported a 90% para selectivity. dissertationtopic.net This suggests that for this compound, substitution at the position para to the -CH₂NCO group (position 5) and the position para to the chloro group (position 4) would be favored.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Isomers |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-(isocyanatomethyl)-4-nitrobenzene and 2-Chloro-1-(isocyanatomethyl)-5-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-chloro-1-(isocyanatomethyl)benzene and 5-Bromo-2-chloro-1-(isocyanatomethyl)benzene |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the nitrogen atom within the isocyanate group.
The ¹H NMR spectrum of 2-Chlorobenzyl isocyanate is characterized by two main regions: the aromatic region and the aliphatic region, corresponding to the phenyl and methylene (B1212753) protons, respectively. The electron-withdrawing nature of both the chlorine atom and the isocyanate group significantly influences the chemical shifts.
The benzylic methylene protons (-CH₂-NCO) are expected to appear as a singlet, significantly downfield due to the strong deshielding effect of the adjacent isocyanate group. This shift is anticipated to be further downfield than that observed in related compounds like 2-chlorobenzyl alcohol or 2-chlorobenzyl chloride, where the methylene protons appear around 4.7-4.8 ppm. For this compound, this signal is predicted to be in the range of 4.9-5.1 ppm.
The four aromatic protons present a complex multiplet pattern typical of an ortho-disubstituted benzene (B151609) ring. The signals are generally found between 7.2 and 7.5 ppm. The proton ortho to the chlorine atom (H6) and the proton ortho to the isocyanatomethyl group (H3) are most affected, with the remaining protons (H4, H5) resonating in a more crowded region.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- | 4.9 – 5.1 | Singlet (s) |
| Aromatic H | 7.2 – 7.5 | Multiplet (m) |
The ¹³C NMR spectrum provides key information on the carbon skeleton. The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.
The most characteristic signal is that of the carbonyl carbon in the isocyanate group (-N=C=O). This carbon is highly deshielded and typically resonates in the 120–130 ppm region. Its specific location is a key diagnostic feature for the isocyanate functionality.
The benzylic methylene carbon (-CH₂-) is attached to the electronegative isocyanate group, causing a downfield shift. Its resonance is expected in the range of 45-50 ppm. The six aromatic carbons will produce signals in the typical aromatic region of 125-140 ppm. The carbon bearing the chlorine atom (C2) and the carbon attached to the methylene group (C1) will have distinct chemical shifts influenced by these substituents. Quaternary carbons, such as C1 and C2, often exhibit lower intensity peaks.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂- | 45 – 50 |
| -N=C =O | 120 – 130 |
| Aromatic C -H | 127 – 131 |
| Aromatic C -Cl | 132 – 135 |
| Aromatic C -CH₂ | 134 – 137 |
While less common, ¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen environment. The nitrogen atom of an isocyanate group has a characteristic chemical shift that distinguishes it from other nitrogen-containing functional groups that may be formed during its reactions, such as ureas, urethanes, or biurets. rsc.org
The ¹⁵N chemical shift for the isocyanate group is found in a distinct region, which is valuable for monitoring reactions involving isocyanates. For instance, the formation of a urethane (B1682113) by reaction with an alcohol results in a significant upfield shift of the nitrogen signal. This makes ¹⁵N NMR an effective tool for studying the kinetics and mechanisms of polyurethane formation. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are highly sensitive to the specific bonds within a molecule, making them ideal for identifying the key functional groups in this compound.
The isocyanate (-N=C=O) functional group gives rise to one of the most intense and diagnostically useful absorption bands in the IR spectrum. This is due to the asymmetric stretching vibration (νas) of the N=C=O moiety. cdnsciencepub.comresearchgate.net This band appears in a relatively uncongested region of the spectrum, typically between 2240 and 2280 cm⁻¹, and is characterized by its strong intensity and sharp profile. researchgate.net
In Raman spectroscopy, the asymmetric stretch is typically weak. However, the corresponding symmetric stretch (νs) of the isocyanate group, which is often weak or absent in the IR spectrum, gives rise to a strong band in the Raman spectrum, usually found in the 1400–1500 cm⁻¹ range. cdnsciencepub.com This complementarity makes the combined use of IR and Raman spectroscopy a powerful method for confirming the presence of the isocyanate group.
Table 3: Characteristic Vibrational Frequencies of the Isocyanate Group
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| Asymmetric Stretch (νas) | 2240 – 2280 | Weak / Inactive | Very Strong (IR) |
| Symmetric Stretch (νs) | Weak / Inactive | 1400 – 1500 | Strong (Raman) |
The presence of the 2-chlorobenzyl group is also readily confirmed by vibrational spectroscopy. The aromatic ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.orgorgchemboulder.com In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands, often of medium intensity, in the 1400–1600 cm⁻¹ region. brainly.comdavuniversity.org
The carbon-chlorine (C-Cl) bond gives rise to a stretching vibration that absorbs in the fingerprint region of the IR spectrum. For aryl chlorides, this band is typically found in the range of 850–550 cm⁻¹. libretexts.orgorgchemboulder.com Its precise position can be influenced by the substitution pattern on the aromatic ring. These collective bands provide a unique vibrational fingerprint for the 2-chlorobenzyl portion of the molecule.
Table 4: Key Vibrational Frequencies for the 2-Chlorobenzyl Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 – 3100 |
| Aromatic C=C Stretch | 1400 – 1600 |
| C-Cl Stretch | 850 – 550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to display a distinct molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, this molecular ion peak will appear as a characteristic doublet: the (M)+ peak corresponding to the molecule containing the ³⁵Cl isotope, and the (M+2)+ peak for the molecule with the ³⁷Cl isotope, with an approximate intensity ratio of 3:1.
The fragmentation of this compound is predicted to follow pathways characteristic of substituted benzyl (B1604629) compounds. A primary fragmentation route involves the cleavage of the bond between the methylene group and the isocyanate group. This would result in the formation of a 2-chlorobenzyl cation. This cation can subsequently rearrange to form the more stable chlorotropylium ion, a common fragmentation pathway for benzyl derivatives youtube.com. Further fragmentation may involve the loss of a chlorine radical or a molecule of hydrogen chloride (HCl) from various fragments. The analysis of these fragmentation patterns provides valuable information for confirming the compound's structure.
A comparison with the fragmentation of the unsubstituted analogue, benzyl isocyanate, shows a common primary fragmentation leading to the tropylium (B1234903) ion at an m/z of 91 youtube.comnist.gov. For this compound, the corresponding chlorotropylium ion is therefore a key expected fragment.
| Fragment Ion Structure | Description | Predicted m/z (for ³⁵Cl) |
|---|---|---|
| [C₈H₆ClNO]⁺˙ | Molecular Ion (M)⁺˙ | 167 |
| [C₈H₆³⁷ClNO]⁺˙ | Molecular Ion Isotope (M+2)⁺˙ | 169 |
| [C₇H₆Cl]⁺ | 2-Chlorotropylium ion | 125 |
| [C₈H₆NO]⁺ | Loss of Cl radical | 132 |
| [C₇H₅]⁺ | Loss of HCl from chlorotropylium ion | 89 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the precise elemental composition of a molecule. For this compound, HRMS can distinguish its chemical formula, C₈H₆ClNO, from other possible formulas that have the same nominal mass. By measuring the mass-to-charge ratio to several decimal places, the experimental mass can be matched to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements. This confirmation of the elemental formula is a definitive step in the structural elucidation of the compound.
| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |
| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total Theoretical Exact Mass | 167.013792 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound has not been identified in the reviewed scientific literature, the application of this method would provide precise data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, which is dictated by various intermolecular forces.
The crystal packing of this compound would be governed by a variety of non-covalent interactions involving its functional groups: the chlorophenyl ring and the isocyanate moiety. Analysis of related structures in the Cambridge Structural Database allows for the prediction of the types of interactions that would likely stabilize the solid-state assembly mdpi.com.
The aromatic ring system can engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. Weak hydrogen bonds are also anticipated, such as C—H···O and C—H···N interactions between the aromatic or methylene C-H donors and the electronegative atoms of the isocyanate acceptor gla.ac.uk. C—H···Cl interactions may also be present ias.ac.in. The interplay of these diverse, relatively weak interactions collectively determines the final, most thermodynamically stable crystal structure ias.ac.in.
| Interaction Type | Donor Group | Acceptor Group | Description |
|---|---|---|---|
| Halogen Bonding | C-Cl | N=C=O | Interaction between the σ-hole of the chlorine atom and the nitrogen or oxygen atom of the isocyanate group. |
| Chlorine-Chlorine Contact | C-Cl | C-Cl | Type I or Type II interactions between chlorine atoms of adjacent molecules. ias.ac.in |
| π-π Stacking | Chlorophenyl Ring | Chlorophenyl Ring | Attractive, non-covalent interactions between aromatic rings. |
| Weak Hydrogen Bonding | Aromatic/Methylene C-H | N=C=O | C—H···O and C—H···N interactions. |
| Weak Hydrogen Bonding | Aromatic/Methylene C-H | C-Cl | C—H···Cl interactions. ias.ac.in |
Article on the Computational and Theoretical Chemistry of this compound Cannot Be Generated
A comprehensive and scientifically accurate article focusing solely on the computational and theoretical studies of the chemical compound “this compound,” as per the detailed outline provided, cannot be generated at this time.
Extensive searches for dedicated research literature on this specific molecule have revealed a significant lack of published studies corresponding to the requested topics. While general computational methodologies and studies on related isocyanate or benzyl compounds are available, there is no specific data in the public domain for this compound concerning the following outlined areas:
Density Functional Theory (DFT) Calculations:
Specific geometry optimization parameters and conformational analysis.
Calculated electronic structure properties such as the HOMO-LUMO gap, molecular orbital distributions, and molecular electrostatic potential maps.
Elucidation of its reaction mechanisms, including transition state analyses and energy barrier calculations.
Vibrational frequency calculations and their correlation with spectroscopic data.
Molecular Dynamics (MD) Simulations:
Published simulations detailing the dynamic behavior of the molecule.
To generate an article that is both scientifically accurate and strictly adheres to the provided outline, it is imperative to draw from peer-reviewed research that has specifically investigated this compound using these computational methods. Without such foundational data, the creation of the requested content, including detailed research findings and data tables, would not be possible.
Therefore, due to the absence of specific scientific literature on the computational chemistry of this compound, the request cannot be fulfilled.
Computational Chemistry and Theoretical Studies
Molecular Dynamics (MD) Simulations
Investigating Interactions in Solution and Condensed Phases
Theoretical studies are instrumental in elucidating the behavior of 2-Chlorobenzyl isocyanate in various environments. The isocyanate (-N=C=O) functional group is highly reactive, primarily due to the electrophilic nature of its central carbon atom. Computational models can predict how this group interacts with other molecules, including solvents, reactants, and other isocyanate molecules.
First-principles methods, such as Density Functional Theory (DFT), are commonly used to study the reaction pathways of isocyanates. nih.gov These calculations can map out the potential energy surface for reactions, identifying transition states and determining activation energies. For instance, in solution, this compound can react with nucleophiles like alcohols to form urethanes or with water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide. Solvation models are often employed to correct gas-phase calculations, providing a more accurate representation of reaction kinetics in the condensed phase. mdpi.com
Beyond reactions with other substances, isocyanates can undergo self-addition reactions, particularly at higher concentrations or temperatures. nih.gov These include:
Dimerization: Two isocyanate molecules can react to form a uretdione, a four-membered ring structure. nih.gov
Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered isocyanurate ring. nih.govrsc.org
Computational studies can model the thermodynamics and kinetics of these processes. For example, calculations have been used to determine the cyclotrimerization energies of various isocyanates, revealing how substituents on the nitrogen atom influence the stability of the resulting isocyanurate ring. rsc.org For an aromatic isocyanate like this compound, orbital resonance interactions are a significant factor in these calculations. rsc.org The table below summarizes the key intermolecular interactions that can be computationally investigated for this compound.
| Interaction Type | Interacting Partner | Resulting Product/Complex | Computational Method of Study |
|---|---|---|---|
| Nucleophilic Addition | Alcohols, Amines, Water | Urethanes, Ureas, Carbamic Acids | DFT, Ab initio calculations with solvation models |
| Self-Addition (Dimerization) | Another Isocyanate Molecule | Uretdione | Thermodynamic and Kinetic Modeling |
| Self-Addition (Trimerization) | Two Other Isocyanate Molecules | Isocyanurate | Calculation of Cyclotrimerization Energies |
| Solvent Interaction | Solvent Molecules (e.g., THF, Toluene) | Solvated Complex | Molecular Dynamics, Solvation Models (e.g., SMD, PCM) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their efficacy as inhibitors, pesticides, or other biologically active agents, thereby guiding the synthesis of more potent and selective compounds.
The development of a QSAR model involves several key steps. First, a dataset of derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. japsonline.com Next, a wide range of 'molecular descriptors' are calculated for each molecule. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. mdpi.com Descriptors can be categorized as:
Constitutional (1D): Molecular weight, count of atoms, bonds, etc.
Topological (2D): Based on the 2D graph of the molecule, describing connectivity and branching.
Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume. researchgate.net
Quantum-Chemical (Electronic): Derived from quantum mechanics calculations, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. ucsb.edu These are particularly relevant for describing reactivity. ucsb.edu
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links a subset of these descriptors to the observed biological activity. nih.govjournalcra.com The resulting model is then rigorously validated to ensure its statistical significance and predictive power. japsonline.com
For a hypothetical QSAR study on a series of this compound derivatives, the model might reveal that specific properties are crucial for activity. The table below illustrates a hypothetical selection of descriptors and their potential influence on inhibitory activity against a target enzyme.
| Descriptor Class | Descriptor Example | Potential Interpretation in a QSAR Model |
|---|---|---|
| Electronic | LUMO Energy | A lower LUMO energy might correlate with higher activity, indicating the importance of electrophilic attack by the isocyanate carbon. ucsb.edu |
| Lipophilic | LogP (Partition Coefficient) | A positive correlation could suggest that increased lipophilicity enhances membrane permeability and access to the target site. |
| Steric | Molar Refractivity (MR) | An optimal value might indicate a specific size and shape requirement for the binding pocket of the target. |
| Topological | Topological Polar Surface Area (TPSA) | A lower TPSA might be favorable for crossing biological barriers, while a higher value could indicate important polar interactions with the target. |
The insights gained from such a QSAR model can be used to prioritize the synthesis of new derivatives with a higher probability of success, accelerating the drug discovery or agrochemical development process. mdpi.com
Applications and Derivatization in Advanced Organic Synthesis
Building Block in Heterocyclic Chemistry
The isocyanate moiety is a powerful tool for the construction of nitrogen-containing ring systems. 2-Chlorobenzyl isocyanate provides a scaffold that combines this reactive group with a chlorophenyl ring, enabling the synthesis of a variety of heterocyclic structures with potential applications in medicinal and materials chemistry.
Isocyanates are key precursors for synthesizing heterocycles like imidazolidinones. The general strategy involves a two-step process where an amine is first added to the isocyanate to form a urea (B33335) intermediate. This intermediate can then undergo cyclization to form the imidazolidinone ring. For instance, N-allylamines react with isocyanates to produce N-allylureas, which can be subsequently cyclized in the presence of a palladium catalyst to yield imidazolidin-2-ones. organic-chemistry.org Similarly, the reaction of N-(2,2-dialkoxyethyl) ureas, which can be formed from the corresponding amine and an isocyanate, can undergo acid-catalyzed cyclization to generate imidazolidin-2-one derivatives. nih.gov
Pyrimidines, another important class of nitrogen-containing heterocycles, can also be synthesized using isocyanate precursors, although the routes are often more complex. derpharmachemica.com Various synthetic strategies leverage the reactivity of the isocyanate group in cycloaddition or condensation reactions to build the pyrimidine (B1678525) core. researchgate.netmdpi.com The presence of the 2-chlorobenzyl group can be used to introduce a specific substitution pattern into the final heterocyclic product.
Table 1: General Synthetic Routes to Heterocycles Using Isocyanates
| Heterocycle | General Reaction Scheme | Description |
|---|---|---|
| Imidazolidinone | R-N=C=O + R'-NH-CH2-CH=CH2 → R-NH-C(=O)-N(R')-CH2-CH=CH2 → Cyclization | An isocyanate reacts with an N-allylamine to form an N-allylurea, which undergoes catalytic cyclization to form the five-membered imidazolidinone ring. organic-chemistry.org |
| Pyrimidine | Isocyanate derivative + Multi-component reaction partners → Cyclocondensation | Isocyanates or their derivatives can participate in multi-component reactions (e.g., with amidines and ketones) under catalytic conditions to construct the six-membered pyrimidine ring. mdpi.com |
The most fundamental reaction of this compound is its reaction with primary and secondary amines to form substituted urea derivatives. beilstein-journals.orgnih.gov This reaction is typically fast, efficient, and proceeds under mild conditions, making it a highly reliable method for creating diverse libraries of compounds. organic-chemistry.org The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.
Similarly, thiourea (B124793) derivatives can be synthesized by reacting the corresponding isothiocyanate (2-chlorobenzyl isothiocyanate) with amines. researchgate.netanalis.com.mynih.gov These urea and thiourea moieties are prevalent in many biologically active molecules and functional materials. The synthesis is straightforward and generally results in high yields, allowing for systematic structural modifications by varying the amine component. asianpubs.orgias.ac.in
Table 2: Synthesis of Urea and Thiourea Derivatives
| Derivative | Reactants | General Product Structure |
|---|---|---|
| Urea | This compound + Primary/Secondary Amine (R1R2NH) | 2-Cl-C6H4-CH2-NH-C(=O)-NR1R2 |
| Thiourea | 2-Chlorobenzyl isothiocyanate + Primary/Secondary Amine (R1R2NH) | 2-Cl-C6H4-CH2-NH-C(=S)-NR1R2 |
Functionalization of Polymeric Materials
The reactivity of this compound makes it a suitable agent for modifying the surfaces and properties of polymeric and composite materials. This functionalization can enhance interfacial adhesion, improve dispersibility in solvents, and introduce new chemical functionalities.
Graphene oxide (GO) is a two-dimensional material decorated with oxygen-containing functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and epoxide groups. frontiersin.org These groups can be chemically modified to tailor the properties of GO. Organic isocyanates, including this compound, can react with the hydroxyl and carboxyl groups on the surface of GO sheets. utexas.edumdpi.com The reaction with hydroxyl groups forms carbamate (B1207046) esters, while the reaction with carboxyl groups forms amides. utexas.edu
This covalent functionalization alters the surface chemistry of GO, typically reducing its hydrophilicity and improving its dispersibility in polar aprotic solvents like dimethylformamide (DMF). lboro.ac.uk By attaching the 2-chlorobenzyl moiety to the GO surface, its compatibility with organic polymer matrices can be significantly improved, which is crucial for the development of high-performance graphene-based polymer composites. lboro.ac.ukresearchgate.net
Table 3: Reactions of Isocyanate with Graphene Oxide Functional Groups
| GO Functional Group | Reaction with R-NCO | Resulting Linkage |
|---|---|---|
| Hydroxyl (-OH) | GO-OH + R-NCO → GO-O-C(=O)-NH-R | Carbamate ester utexas.edu |
| Carboxyl (-COOH) | GO-COOH + R-NCO → GO-C(=O)-NH-R + CO2 | Amide utexas.edu |
Polyurethanes (PUs) are a major class of polymers typically synthesized from the reaction of diisocyanates and polyols. mdpi.commdpi.com While this compound is a monoisocyanate and thus cannot form a polymer chain on its own, it can be used as a chain-capping or modifying agent. By introducing it at the end of a polyurethane chain, it can impart specific properties, such as altered solubility, thermal stability, or adhesion.
In the context of organic-inorganic hybrid materials, this compound can be used to functionalize either the organic polymer component or the inorganic filler. For example, it can be reacted with surface hydroxyl groups on inorganic nanoparticles (like silica) to create a hydrophobic, organo-compatible surface. These functionalized nanoparticles can then be blended into a polyurethane matrix, leading to improved dispersion and enhanced interfacial interactions, which are key to creating hybrid materials with superior mechanical and thermal properties. The chlorobenzyl group itself can serve as a site for further chemical transformations or provide specific interactions within the composite material.
Role in Medicinal Chemistry and Drug Discovery
The this compound scaffold is of significant interest in medicinal chemistry due to the prevalence of its constituent parts in known therapeutic agents. nih.govfluorochem.co.uk The urea functionality, readily formed from the isocyanate group, is a key structural motif in numerous drugs, acting as a rigid hydrogen bond donor-acceptor unit that can anchor a molecule to its biological target. nih.gov
The 2-chlorophenyl group is also a common substituent in drug design. nih.gov The chlorine atom can modulate the electronic and lipophilic properties of a molecule, potentially enhancing its membrane permeability, metabolic stability, and binding affinity to target proteins. nih.gov The combination of the reactive isocyanate handle, the benzyl (B1604629) spacer, and the functional chloro-aromatic ring makes this compound a valuable starting material for generating libraries of new chemical entities for high-throughput screening and lead optimization in drug discovery programs. semanticscholar.org
Table 4: Key Structural Moieties in Drug Discovery
| Structural Moiety | Source in Synthesis | Importance in Medicinal Chemistry |
|---|---|---|
| Substituted Urea | Reaction of isocyanate with an amine | Common pharmacophore; acts as a hydrogen bond donor/acceptor; provides structural rigidity. nih.gov |
| Chlorinated Aromatic Ring | The 2-chlorobenzyl portion of the molecule | Modulates lipophilicity, metabolic stability, and binding interactions; found in numerous approved drugs. nih.gov |
Precursor for Bioactive Compounds
This compound serves as a key reagent in the synthesis of a variety of bioactive compounds, primarily through the formation of urea and carbamate derivatives. The introduction of the 2-chlorobenzyl moiety can influence the biological activity of the resulting molecule.
Urea derivatives, synthesized by the reaction of this compound with primary or secondary amines, have been explored for their therapeutic potential. For instance, N-aryl-N'-benzylurea scaffolds are of interest in the development of anticancer agents. The synthesis of these compounds often involves the reaction of a substituted aniline (B41778) with a benzyl isocyanate, such as this compound, to yield the final urea product. Research has shown that certain N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives exhibit significant antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HCT116 (colon carcinoma), and PC3 (prostate cancer).
In the field of enzyme inhibition, carbamate derivatives synthesized from this compound have shown promise. Carbamates are known inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's disease. A study on proline-based carbamates as cholinesterase inhibitors reported the synthesis and activity of benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate. This compound demonstrated a moderate inhibitory effect against acetylcholinesterase (AChE), with an IC50 value of 46.35 μM. The general synthetic route to such carbamates involves the reaction of an alcohol or an amine with an isocyanate.
Prodrug Strategies Involving Isocyanate Release
The use of this compound in prodrug strategies often revolves around the formation of a carbamate linkage with a parent drug molecule containing a hydroxyl or an amino group. This approach can be employed to mask a polar functional group, thereby improving the drug's lipophilicity and its ability to cross biological membranes.
A common strategy involves the derivatization of phenolic drugs. The phenolic hydroxyl group can be reacted with an isocyanate, such as this compound, to form a carbamate prodrug. This carbamate linkage is designed to be stable during absorption but susceptible to enzymatic or chemical cleavage in vivo to release the active phenolic drug. The design of such prodrugs aims to enhance oral bioavailability by protecting the phenolic group from first-pass metabolism.
While the primary goal of these prodrugs is the release of the parent drug, the cleavage of the carbamate bond would also release the corresponding amine (from the isocyanate) and carbon dioxide. In the context of a prodrug formed from this compound, this would result in the release of 2-chlorobenzylamine. The design of such prodrugs must consider the toxicological profile of all released moieties. The strategy of designing a prodrug with the specific intention of releasing a bioactive isocyanate is less common, as the high reactivity of isocyanates makes their controlled release and targeted action challenging. The focus remains on the temporary linkage to improve the pharmacokinetic properties of the parent drug.
Analytical Derivatization in Environmental and Industrial Monitoring
Isocyanates are reactive compounds that are monitored in environmental and industrial settings due to their potential health effects. The analysis of isocyanates, including this compound, often requires a derivatization step to convert them into more stable and easily detectable compounds. This is particularly important for chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The derivatization process serves several purposes: it stabilizes the reactive isocyanate group, improves the chromatographic properties of the analyte, and can introduce a chromophore or fluorophore to enhance detection sensitivity. For airborne isocyanates, sampling is typically performed by drawing air through a solution or a solid sorbent impregnated with a derivatizing agent.
Formation of Urethane (B1682113) Derivatives for Chromatographic Analysis
A common derivatization strategy for isocyanates is their reaction with an alcohol to form stable urethane (carbamate) derivatives. This approach is particularly suitable for GC-MS analysis, as the resulting urethanes are generally more volatile and thermally stable than the corresponding ureas formed with amine derivatizing agents.
For the analysis of this compound, the sample containing the isocyanate can be reacted with a simple alcohol, such as methanol (B129727) or ethanol, to form the corresponding methyl or ethyl N-(2-chlorobenzyl)carbamate. These derivatives can then be analyzed by GC-MS. The mass spectrum of the derivative provides structural information for confirmation, and the chromatographic retention time allows for quantification.
The selection of the derivatizing alcohol can be optimized to achieve the best chromatographic separation and detection. The analytical method, including the derivatization reaction conditions and the chromatographic parameters, must be validated to ensure its accuracy, precision, and sensitivity for the specific application. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Below are hypothetical tables illustrating the kind of data that would be generated during the validation of a GC-MS method for the analysis of this compound after derivatization with methanol and ethanol.
Table 1: GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-400 amu |
| Derivatives | |
| Methyl N-(2-chlorobenzyl)carbamate | Expected Retention Time: ~10.5 min |
| Ethyl N-(2-chlorobenzyl)carbamate | Expected Retention Time: ~11.2 min |
Table 2: Method Validation Data for the Determination of this compound
| Parameter | Methyl Derivative | Ethyl Derivative |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.08 |
| Recovery (%) | 95 - 105 | 96 - 104 |
| Precision (RSD %) | < 5 | < 5 |
Biological Activities and Mechanistic Investigations of 2 Chlorobenzyl Isocyanate Derivatives
Antimicrobial Properties of Derivatives
While direct studies on the antimicrobial properties of 2-chlorobenzyl isocyanate derivatives are not extensively documented, research on structurally related compounds provides insights into their potential activity. For instance, new pyrrole-2-carboxamide derivatives, including those with a 1-(4-chlorobenzyl) substituent, have been synthesized and evaluated for their in vitro antibacterial and antifungal activity. Several of these compounds demonstrated effectiveness against Gram-negative bacterial strains researchgate.net. Similarly, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been studied for its antifungal properties nih.gov. The broader class of O-benzyl derivatives has also shown significant activity against Gram-positive bacteria and fungi, with some compounds exhibiting moderate effects against Gram-negative bacteria researchgate.netmdpi.com. Synthetic benzyl (B1604629) bromide derivatives have also demonstrated strong antibacterial and antifungal properties nih.govresearchgate.net.
The relationship between the chemical structure of these derivatives and their antimicrobial activity is a key area of investigation. For isocyanide derivatives, halogen substitutions in the ortho- and para-positions of the eastern aromatic system have been found to be most effective nih.gov. In studies of other benzyl derivatives, the presence and position of substituents on the benzyl ring play a crucial role in determining the antimicrobial potency researchgate.net. For new amide derivatives of 2-aminobenzothiazole, specific substitutions were found to result in moderate activity against both gram-negative and gram-positive bacteria researchgate.net.
Cytotoxicity and Anticancer Research
Derivatives incorporating the 2-chlorobenzyl moiety have shown notable cytotoxicity against various cancer cell lines. Specifically, fluorinated isatin derivatives, which include 1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione, have been synthesized and evaluated for their anticancer and antiphytopathogenic activity mdpi.com. These compounds have demonstrated the ability to induce the production and accumulation of reactive oxygen species, leading to apoptosis mdpi.com.
The cytotoxic effects of these derivatives have been observed across a range of human cancer cell lines. For instance, 1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione has been shown to induce the production of reactive oxygen species in HuTu 80 cells mdpi.com. Other synthetic derivatives have demonstrated cytotoxicity against breast cancer cell lines, including multi-drug resistant ones nih.gov. The induction of apoptosis is a common mechanism, often involving the activation of caspases and alterations in key regulatory proteins nih.gov.
Below is a table summarizing the cytotoxic activity of a related fluorinated isatin derivative.
| Compound | Cell Line | Activity |
| 1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione | HuTu 80 | Induction of Reactive Oxygen Species |
Note: This table is illustrative of the types of data found in the cited research.
The isocyanate group is a reactive functional group known to undergo nucleophilic attack, leading to the carbamoylation of biomolecules such as proteins and DNA. This covalent modification can disrupt the function of essential cellular components, leading to cytotoxicity. While the specific carbamoylation mechanisms of this compound derivatives in cancer cells are a subject for further detailed investigation, the disruption of mitochondrial function and the induction of apoptosis via reactive oxygen species have been identified as key mechanisms for related compounds mdpi.com. The anticancer activity of chalcones, for example, is influenced by their chemical structure, including the substituents on their aromatic residues, which can regulate molecular pathways related to cancer and apoptosis nih.gov.
Pharmacophore Development and Drug Efficacy Enhancement
Pharmacophore modeling is a computational approach used to identify the essential structural features of a molecule required for its biological activity. This technique is instrumental in designing new drugs with enhanced efficacy dovepress.com. By understanding the key molecular interactions between a drug and its target, researchers can design more potent and selective therapeutic agents dovepress.com. For derivatives of this compound, pharmacophore models could be developed based on their interactions with biological targets to guide the synthesis of new analogs with improved antimicrobial or anticancer properties. The process involves identifying common structural motifs, such as hydrogen bond donors and acceptors, and aromatic rings, that are crucial for activity.
Neurotoxicity Assessment (where derivatives are studied)
The assessment of neurotoxicity is a critical aspect of drug development. While there is a body of research on the neurotoxic potential of diisocyanates in general, specific studies on the neurotoxicity of this compound derivatives are limited. A systematic review of diisocyanate exposure has concluded that there is insufficient evidence for a causal association with neurotoxic effects nih.govnih.gov. However, the potential for individual isocyanate compounds to exhibit neurotoxicity warrants careful evaluation in preclinical studies for any new therapeutic agent.
Metabolic Pathways and Bioactivation
The metabolism of derivatives of this compound, particularly those that form stable structures like N-substituted ureas, is anticipated to proceed through several key pathways, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. While specific studies on this compound derivatives are limited, analogous pathways for structurally related compounds, such as those containing a chlorobenzyl moiety, provide insights into their likely metabolic fate.
One of the primary metabolic routes for compounds featuring a benzyl group is N-dealkylation . In vitro studies on N-benzyl-N-methylaniline have demonstrated that this process, catalyzed by liver microsomes, leads to the formation of the corresponding secondary amine. This suggests that N-(2-chlorobenzyl) substituted ureas could undergo cleavage of the bond between the benzylic carbon and the nitrogen atom of the urea (B33335) moiety. This would result in the formation of 2-chlorobenzaldehyde and the corresponding urea derivative.
Another significant metabolic transformation is aromatic hydroxylation . The benzene (B151609) ring of the 2-chlorobenzyl group is a substrate for CYP-mediated hydroxylation. This can occur at various positions on the ring, leading to the formation of phenolic metabolites. These hydroxylated derivatives are generally more water-soluble and can be more readily excreted.
Furthermore, the initial isocyanate group, if it reacts to form other functional groups, will influence the subsequent metabolic steps. For instance, if the isocyanate reacts with an amino group to form a urea, this urea moiety can also be a site for metabolic reactions.
Bioactivation is a critical aspect of metabolism where a parent compound is converted into a chemically reactive species. In the context of this compound derivatives, the potential for bioactivation exists. The metabolic oxidation of the benzyl group can, in some instances, lead to the formation of reactive intermediates. For example, the enzymatic oxidation of the benzylic carbon could potentially form a carbocation or a reactive aldehyde. These electrophilic species can then covalently bind to cellular macromolecules such as proteins and DNA, which is a mechanism often associated with toxicity.
While direct evidence for the formation of reactive isocyanates from 2-chlorobenzyl urea derivatives through metabolic processes has not been extensively documented, the bioactivation of other urea-containing compounds to isocyanates has been proposed for certain drugs. This underscores the importance of investigating the potential for metabolic cleavage and rearrangement reactions that could regenerate a reactive isocyanate species or form other electrophilic intermediates.
The table below summarizes the potential metabolic pathways for this compound derivatives based on studies of structurally related compounds.
| Metabolic Pathway | Enzyme System (Probable) | Potential Metabolites | Potential Reactive Intermediates |
| N-Dealkylation | Cytochrome P450 | 2-Chlorobenzaldehyde, corresponding urea/amine | - |
| Aromatic Hydroxylation | Cytochrome P450 | Phenolic derivatives of the 2-chlorobenzyl moiety | Quinone-type intermediates (further oxidation) |
| Benzylic Oxidation | Cytochrome P450 | 2-Chlorobenzoic acid (after further oxidation of aldehyde) | Benzylic carbocations, reactive aldehydes |
It is important to note that the specific metabolic profile of any given this compound derivative will be highly dependent on the nature of the other substituents in the molecule. These substituents can influence the affinity for metabolic enzymes and the chemical stability of any intermediates formed.
Q & A
Q. What are the established synthetic routes for 2-chlorobenzyl isocyanate, and how can reaction conditions be optimized to improve yield?
this compound is synthesized via reactions involving sulfonamide intermediates and phosgene, as described in . For example, treatment of 4-chloro-3-nitrobenzene sulfonamide with phosgene and butyl isocyanate under controlled conditions yields the target compound as a yellow oil (66% yield after distillation). Optimization strategies include:
- Temperature control : Maintaining low temperatures during phosgene addition to minimize side reactions.
- Catalyst selection : Using butyl isocyanate as a catalyst to enhance reactivity.
- Purification : Distillation under reduced pressure to isolate the product .
Q. How can spectroscopic techniques (e.g., IR, NMR) validate the structural integrity of this compound derivatives?
Key characterization methods include:
- Infrared (IR) spectroscopy : Identification of the isocyanate group (NCO stretch at ~2250–2275 cm⁻¹) and sulfonyl carbamate linkages (as in ).
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons and chlorine proximity). For derivatives like methyl carbamates, quantitative yields can be verified via integration of methoxy groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure limits : Adhere to occupational exposure limits (OELs) for isocyanates (e.g., 0.02 µg reporting limit via HPLC analysis, as in ).
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respirators due to severe eye and respiratory hazards ().
- Waste disposal : Neutralize residual isocyanate groups with aqueous ammonia before disposal .
Advanced Research Questions
Q. How can computational tools (e.g., ChemAxon’s REACTOR) predict the reactivity of this compound in novel synthetic pathways?
Cheminformatics software enables virtual reaction modeling. For example:
- Reaction simulation : Inputting this compound and nucleophiles (e.g., amines) to predict carbamate formation pathways.
- Data curation : Use OpenBabel to remove duplicate structures and validate reaction feasibility ().
- Kinetic analysis : Merging reaction databases (e.g., Glarborg et al.’s mechanisms) to model combustion or pyrolysis behavior ().
Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?
- Cross-validation : Compare experimental yields (e.g., 35–50% sulfonamide synthesis in ) with computational predictions.
- Sensitivity analysis : Identify dominant reaction pathways under varying conditions (e.g., temperature, solvent polarity) using flow rate simulations ().
- Error margins : Quantify uncertainties in spectroscopic data (e.g., ±0.1 ppm shifts in NMR due to solvent effects) .
Q. How can this compound be functionalized for applications in polymer science or medicinal chemistry?
- Polymer grafting : React with poly(bisphenol A-co-epichlorohydrin) to form sulfonyl carbamate-linked copolymers (degree of substitution = 0.62, per elemental analysis in ).
- Pharmaceutical intermediates : Synthesize chiral carbamates via microwave-assisted reactions (105°C, 3 hours) with KI/K₂CO₃ catalysis ().
- Biological probes : Derivatize with fluorescent tags to study nucleophilic interactions (e.g., enzyme binding assays) .
Methodological and Analytical Considerations
Q. What analytical methods are most effective for quantifying trace residues of this compound in environmental samples?
- High-Performance Liquid Chromatography (HPLC) : Detect limits as low as 0.02 µg with UV/Vis or fluorescence detection ().
- Mass spectrometry (MS) : Coupled with GC or LC for structural confirmation and quantification.
- Derivatization : React with methanol to form stable methyl carbamates for easier analysis ().
Q. How should researchers design experiments to assess the thermal stability of this compound?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., auto-ignition point via ASTME659-78 test, as in ).
- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events during heating.
- Pyrolysis simulations : Use closed-reactor models to validate species profiles (e.g., CO, NOx emissions) .
Data Presentation and Reporting Standards
Q. How can researchers ensure compliance with academic standards when presenting spectroscopic or kinetic data?
- Transparency : Report raw data (e.g., NMR shifts, IR peaks) alongside processed results ().
- Uncertainty quantification : Include error margins for yields and kinetic parameters (e.g., ±5% for GC purity in ).
- Visualization : Use tables to summarize key findings (e.g., reaction yields, substituent effects) and avoid redundant graphs ().
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
